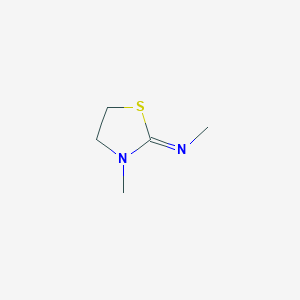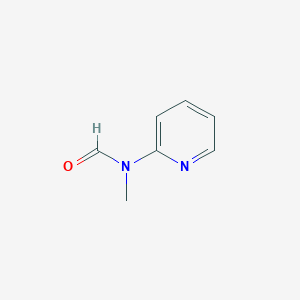
Isocyanoacétate de méthyle
Vue d'ensemble
Description
Methyl isocyanoacetate is an organic compound with the molecular formula C₄H₅NO₂. It is a versatile reagent used in organic synthesis, particularly known for its role in multicomponent reactions such as the Ugi reaction. The compound is characterized by the presence of both an isocyano group and an ester group, making it a valuable building block in the synthesis of various heterocyclic compounds.
Applications De Recherche Scientifique
Methyl isocyanoacetate is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: Used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
Target of Action
Methyl isocyanoacetate primarily targets carbonyl compounds . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Methyl isocyanoacetate interacts with its targets through a process known as the aldol reaction . This reaction involves an electrophilic attack of the aldehyde on the enolate formed from the deprotonated methyl isocyanoacetate . The aldol reaction is a classic homogeneous Au(I)-catalyzed reaction .
Biochemical Pathways
The aldol reaction of methyl isocyanoacetate with carbonyl compounds leads to the formation of oxazolines . Oxazolines are heterocyclic compounds that are involved in various biochemical pathways and have downstream effects on a range of biological processes.
Result of Action
The result of the interaction between methyl isocyanoacetate and carbonyl compounds is the formation of oxazolines . Oxazolines are biologically active compounds that can participate in various biochemical reactions and pathways.
Action Environment
The action of methyl isocyanoacetate is influenced by environmental factors such as the solvent used and the size of the catalyst particles . For instance, the use of a hydrophobic solvent and larger pore sizes of the support lead to a high selectivity for the trans diastereomer of the product . The gold catalyst used in the reaction was found to be stable and could be recycled for at least six runs without substantial deactivation .
Analyse Biochimique
Biochemical Properties
Methyl isocyanoacetate participates in biochemical reactions such as the direct aldol reaction with carbonyl compounds. This reaction occurs in the presence of a solid-phase catechol-copper network catalyst, yielding corresponding oxazolines . It also participates in a four-component Ugi condensation reaction .
Molecular Mechanism
It is known to participate in reactions yielding oxazolines and in Ugi condensation reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl isocyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with sodium cyanide to form methyl cyanoacetate, which is then converted to methyl isocyanoacetate using a suitable dehydrating agent such as phosphorus pentachloride. The reaction conditions typically involve:
- Temperature: 50-70°C
- Solvent: Anhydrous conditions are preferred
- Catalyst: Phosphorus pentachloride or similar dehydrating agents
Industrial Production Methods: Industrial production of methyl isocyanoacetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl isocyanoacetate undergoes various chemical reactions, including:
Aldol Reactions: It reacts with carbonyl compounds in the presence of catalysts such as catechol-copper networks to form oxazolines.
Ugi Reactions: It participates in four-component Ugi condensation reactions to form diverse products.
Common Reagents and Conditions:
Aldol Reactions: Catalysts like catechol-copper networks, solvents such as toluene, and room temperature conditions.
Ugi Reactions: Various aldehydes, amines, and carboxylic acids under mild conditions.
Major Products:
Oxazolines: Formed from aldol reactions.
Multicomponent Reaction Products: Diverse heterocyclic compounds from Ugi reactions.
Comparaison Avec Des Composés Similaires
Methyl cyanoacetate: Similar in structure but lacks the isocyano group.
Ethyl isocyanoacetate: Similar functionality but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl isocyanoacetate is unique due to the presence of both the isocyano and ester groups, which provide it with distinct reactivity and versatility in organic synthesis. Its ability to participate in multicomponent reactions makes it a valuable reagent in the synthesis of complex molecules .
Propriétés
IUPAC Name |
methyl 2-isocyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFROMHHBMNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39687-95-1 | |
| Record name | Methyl isocyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39687-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isocyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)









![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
